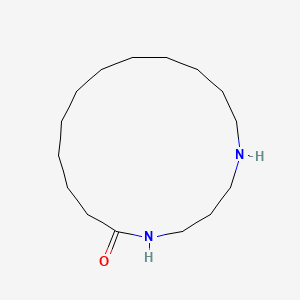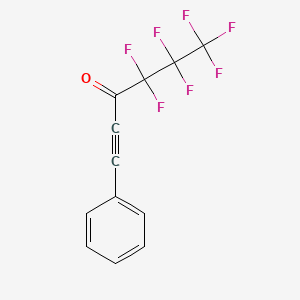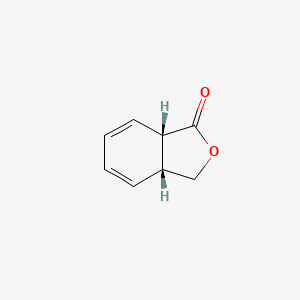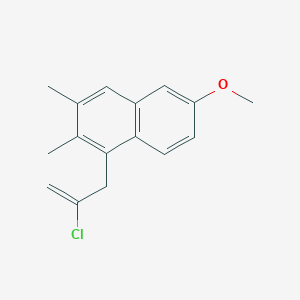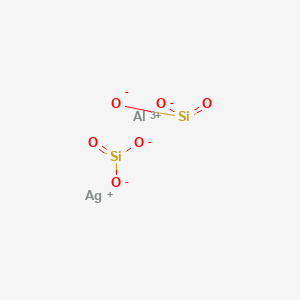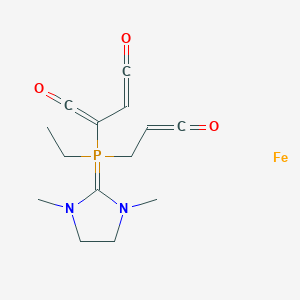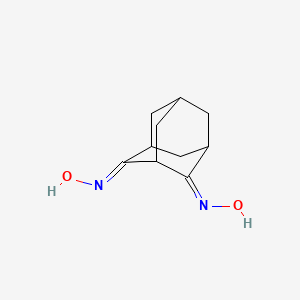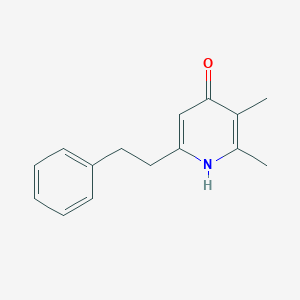
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 2,3-dimethylpyridine and 2-phenylethyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridinone ring to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinone derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyridine: A simpler analog without the phenylethyl group.
2-Phenylethylamine: A compound with a similar side chain but different core structure.
4-Pyridone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
64840-78-4 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2,3-dimethyl-6-(2-phenylethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-11-12(2)16-14(10-15(11)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
Clé InChI |
IWPMRLLHYUBOCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=CC1=O)CCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


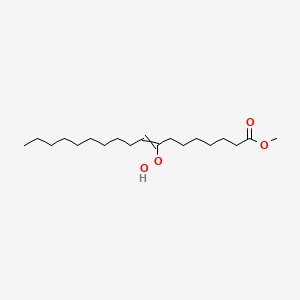
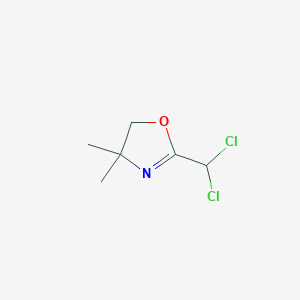
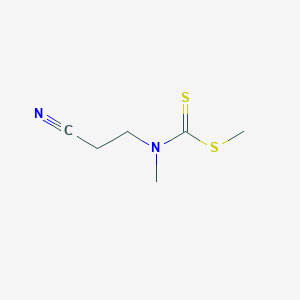
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
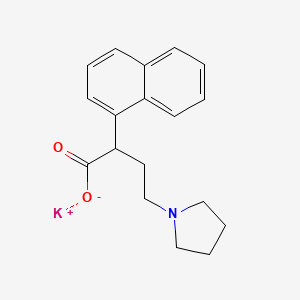
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
